molecular formula C19H21N3O2 B14355122 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol CAS No. 91860-07-0

2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol

Cat. No.: B14355122
CAS No.: 91860-07-0
M. Wt: 323.4 g/mol
InChI Key: IHIOSUVCOVCEBI-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with hydroxyethyl and phenyl groups. It is primarily used in industrial and scientific research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol involves multiple steps. One common method includes the reaction of 7-methyl-2-phenyl-1,8-naphthyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and safety. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or naphthyridine rings .

Scientific Research Applications

2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of double-stranded DNA, altering its conformation and inhibiting replication and transcription. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl phenyl sulfide
  • Ethanol, 2-[(2-aminoethyl)amino]-
  • 2-(2-pyridyl)ethanol

Uniqueness

Compared to similar compounds, 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol stands out due to its unique naphthyridine core, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential cytotoxic effects against cancer cells make it particularly valuable in medicinal chemistry .

Properties

CAS No.

91860-07-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol

InChI

InChI=1S/C19H21N3O2/c1-14-7-8-16-18(22(9-11-23)10-12-24)13-17(21-19(16)20-14)15-5-3-2-4-6-15/h2-8,13,23-24H,9-12H2,1H3

InChI Key

IHIOSUVCOVCEBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N(CCO)CCO

Origin of Product

United States

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